Methyl 3-({2-cyano-3-[(ethoxycarbonyl)amino]-3-oxo-1-propenyl}amino)-2-thiophenecarboxylate
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Overview
Description
Methyl 3-({2-cyano-3-[(ethoxycarbonyl)amino]-3-oxo-1-propenyl}amino)-2-thiophenecarboxylate is a complex organic compound that features a thiophene ring, a cyano group, and an ethoxycarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-({2-cyano-3-[(ethoxycarbonyl)amino]-3-oxo-1-propenyl}amino)-2-thiophenecarboxylate typically involves multi-step organic reactions. One common method includes the reaction of 2-thiophenecarboxylic acid with ethyl cyanoacetate in the presence of a base, followed by the addition of ethoxycarbonyl isocyanate. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-({2-cyano-3-[(ethoxycarbonyl)amino]-3-oxo-1-propenyl}amino)-2-thiophenecarboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine group.
Substitution: The ethoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, primary amines, and various substituted thiophene derivatives.
Scientific Research Applications
Methyl 3-({2-cyano-3-[(ethoxycarbonyl)amino]-3-oxo-1-propenyl}amino)-2-thiophenecarboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of Methyl 3-({2-cyano-3-[(ethoxycarbonyl)amino]-3-oxo-1-propenyl}amino)-2-thiophenecarboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of metabolic enzymes or disruption of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-({2-cyano-3-[(methoxycarbonyl)amino]-3-oxo-1-propenyl}amino)-2-thiophenecarboxylate
- Ethyl 3-({2-cyano-3-[(ethoxycarbonyl)amino]-3-oxo-1-propenyl}amino)-2-thiophenecarboxylate
Uniqueness
Methyl 3-({2-cyano-3-[(ethoxycarbonyl)amino]-3-oxo-1-propenyl}amino)-2-thiophenecarboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its thiophene ring and cyano group make it particularly versatile for various synthetic applications and research purposes.
Properties
IUPAC Name |
methyl 3-[[(Z)-2-cyano-3-(ethoxycarbonylamino)-3-oxoprop-1-enyl]amino]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O5S/c1-3-21-13(19)16-11(17)8(6-14)7-15-9-4-5-22-10(9)12(18)20-2/h4-5,7,15H,3H2,1-2H3,(H,16,17,19)/b8-7- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNRWRTIUAKAKAR-FPLPWBNLSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC(=O)C(=CNC1=C(SC=C1)C(=O)OC)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)NC(=O)/C(=C\NC1=C(SC=C1)C(=O)OC)/C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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